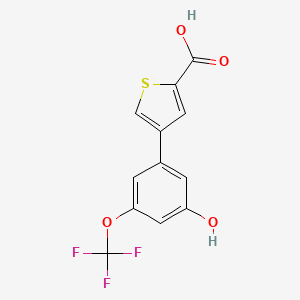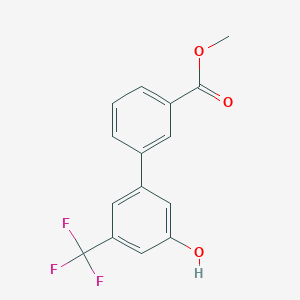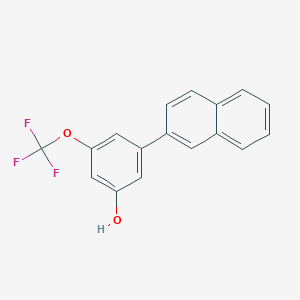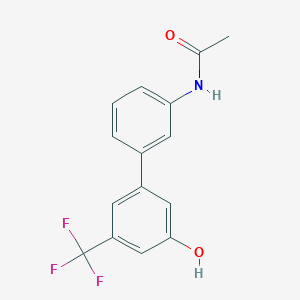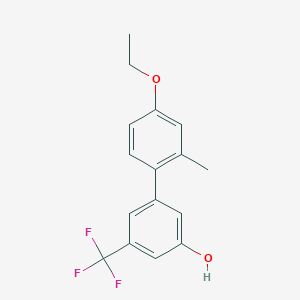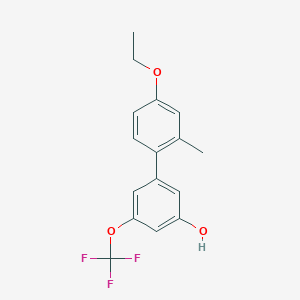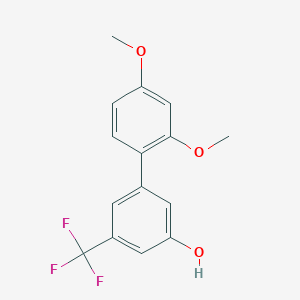
5-(2,4-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethoxyphenyl)-3-trifluoromethylphenol, commonly referred to as 5-(2,4-DMPT-3-TFMP), is a synthetic phenolic compound that has been studied for its potential use in medicinal and laboratory applications. This compound has a variety of unique properties that make it attractive for these uses, including its low toxicity, low volatility, and high solubility in water.
Applications De Recherche Scientifique
5-(2,4-DMPT-3-TFMP) has a variety of potential applications in scientific research. For example, it has been studied as a potential inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been tested as an antioxidant, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 5-(2,4-DMPT-3-TFMP) is not fully understood, but it is believed to involve the inhibition of enzymes in the cytochrome P450 family. It is thought to act by binding to the enzyme, which prevents the enzyme from performing its normal function. Additionally, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPT-3-TFMP) are not fully understood, but it is believed to have a variety of effects. For example, it has been found to have a protective effect against oxidative damage, and it has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(2,4-DMPT-3-TFMP) for laboratory experiments is its low toxicity and low volatility. This makes it an attractive compound for use in experiments involving cell cultures or other sensitive systems. Additionally, its high solubility in water makes it easy to use in aqueous solutions. However, it is important to note that the compound is not approved for human consumption, and its effects on humans are not fully understood.
Orientations Futures
There are a variety of potential future directions for 5-(2,4-DMPT-3-TFMP). One potential direction is to further investigate its potential as an inhibitor of cytochrome P450 enzymes, as well as its potential as an antioxidant and neuroprotective agent. Additionally, further research could be conducted to investigate its potential for use in drug delivery systems. Finally, further research could be conducted to investigate its potential for use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
5-(2,4-DMPT-3-TFMP) is synthesized by the reaction of 2,4-dimethoxyphenol with trifluoromethyl phenol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by extraction with an organic solvent, such as ethyl acetate. The product can then be purified by recrystallization from a suitable solvent, such as methanol.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-12-3-4-13(14(8-12)21-2)9-5-10(15(16,17)18)7-11(19)6-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHANNPWOVPCABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686664 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261979-09-2 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


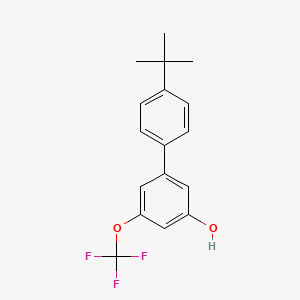
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
